molecular formula C5H5Cl2FN2 B2583310 3-Chloro-4-fluoropyridin-2-amine hydrochloride CAS No. 2225144-31-8

3-Chloro-4-fluoropyridin-2-amine hydrochloride

Cat. No.: B2583310
CAS No.: 2225144-31-8
M. Wt: 183.01
InChI Key: YYDRYFOVJBWWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoropyridin-2-amine hydrochloride is a chemical compound with the molecular formula C5H4ClFN2·HCl and a molecular weight of 183.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoropyridin-2-amine hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 3-chloro-4-fluoropyridine with ammonia under controlled conditions to introduce the amine group . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoropyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and ammonium formate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Chloro-4-fluoropyridin-2-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoropyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Chloro-4-fluoropyridin-2-amine hydrochloride include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-4-fluoropyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2.ClH/c6-4-3(7)1-2-9-5(4)8;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDRYFOVJBWWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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